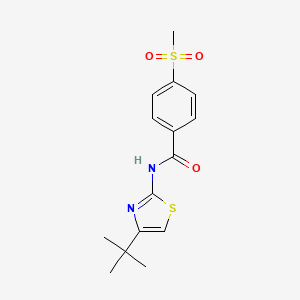![molecular formula C9H9F2N3 B2444135 5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 438224-02-3](/img/structure/B2444135.png)
5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidine derivatives are synthetically available compounds that are being extensively studied due to their diverse biological activity . They have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of 5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction in acetic acid leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .
Molecular Structure Analysis
The molecular structure of 5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is characterized by the presence of a pyrazolo[1,5-a]pyrimidine ring, which is a type of nitrogen-containing heterocyclic compound . The molecule also contains a difluoromethyl group, which is known to increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors .
Chemical Reactions Analysis
The chemical reactions of 5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine involve various transformations such as hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation . The specific reactions and their outcomes depend on the conditions and reagents used.
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine include its melting point and its NMR spectra . For instance, one of the synthesized compounds, methyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, was found to have a melting point of 102–103°C .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine, as a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, plays a critical role in medicinal chemistry and drug discovery. This compound, as part of the broader pyrazolo[1,5-a]pyrimidine family, is recognized for its wide range of medicinal properties. These include applications as anticancer agents, central nervous system (CNS) agents, anti-infectious agents, anti-inflammatory drugs, CRF1 antagonists, and radiodiagnostics. The structure-activity relationship (SAR) studies of these compounds have gained significant attention, leading to the derivation of many lead compounds for various disease targets. Given the extensive biological properties and the potential for developing drug candidates, further exploration and exploitation of this scaffold in medicinal chemistry are highly encouraged (Cherukupalli et al., 2017).
Synthetic and Catalytic Applications
The pyranopyrimidine core, closely related to the pyrazolo[1,5-a]pyrimidine scaffold, is essential in the synthesis of various compounds, particularly in medicinal and pharmaceutical industries. The structure of 5H-pyrano[2,3-d]pyrimidine scaffolds, an isomer of pyranopyrimidine, showcases broad applicability in various synthetic pathways. The development of this core structure is challenging due to its structural complexity. However, advancements in using diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents have significantly enhanced the synthesis of these compounds. These catalysts facilitate one-pot multicomponent reactions, leading to the development of various substituted pyrimidine derivatives. The focus on the application of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds showcases the compound's importance in catalytic applications and organic synthesis (Parmar et al., 2023).
Optical and Sensor Applications
Pyrimidine derivatives, including those related to the 5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine structure, have significant applications in the development of optical sensors and optoelectronic materials. These derivatives are valuable in synthesizing exquisite sensing materials due to their ability to form coordination and hydrogen bonds. The versatility of pyrimidine-based compounds extends to various biological and medicinal applications, highlighting their multifunctional nature. The development of pyrimidine-based optical sensors emphasizes the compound's potential in creating sensitive and precise detection systems (Jindal & Kaur, 2021).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is the mitochondrial complex I . This compound acts as an inhibitor of this complex, which plays a crucial role in the electron transport chain, a vital process in cellular respiration .
Mode of Action
5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine interacts with its target by inhibiting the electron transport in mitochondrial complex I . This inhibition disrupts the normal flow of electrons, leading to a decrease in the production of ATP, the primary energy currency of the cell .
Pharmacokinetics
It’s known that the presence of fluorine atoms or fluoroalkyl groups can increase the metabolic stability, lipophilicity, and binding affinity to receptors , which could potentially enhance the bioavailability of this compound.
Result of Action
The primary result of the action of 5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is the disruption of cellular energy production due to the inhibition of mitochondrial complex I . This disruption can lead to a decrease in cellular ATP levels, affecting various cellular functions and potentially leading to cell death .
Action Environment
The action of 5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . .
Eigenschaften
IUPAC Name |
5-(difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3/c1-5-3-8-12-7(9(10)11)4-6(2)14(8)13-5/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRYFQUOHUVDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444054.png)
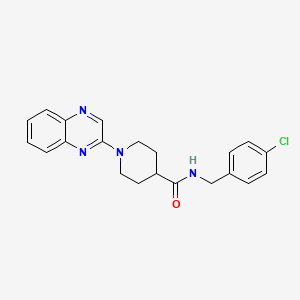

![2-(4-Isopropylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2444059.png)
![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2444064.png)
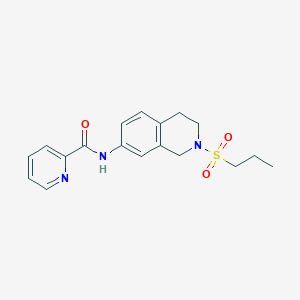
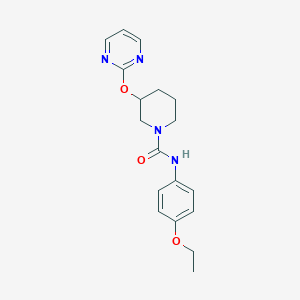
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2444068.png)
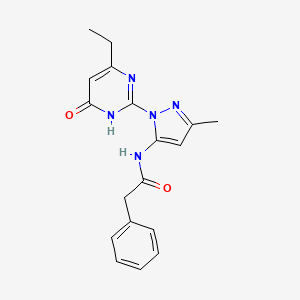
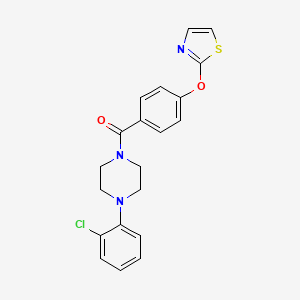
![8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2444072.png)
![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2444073.png)
![2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl}carbonyl)isoindoline](/img/structure/B2444074.png)
